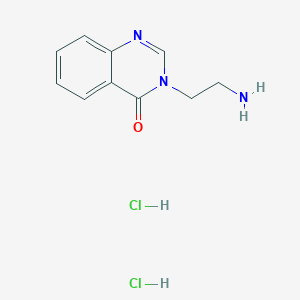

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Description

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 2-aminoethyl group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. Quinazolinone derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name |

3-(2-aminoethyl)quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14;;/h1-4,7H,5-6,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCMHHRWZOZORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with ethylenediamine, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

Substitution: The aminoethyl side chain can participate in substitution reactions, introducing different substituents to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit specific cancer-related pathways:

- Polo-like Kinase 1 (Plk1) Inhibition : Research has shown that compounds related to quinazolinones can inhibit Plk1, a protein involved in cell cycle regulation and often overexpressed in cancers. The development of inhibitors targeting the polo-box domain of Plk1 has been proposed as a promising therapeutic strategy for various cancer types, indicating that derivatives of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one may also exhibit similar properties .

- Dual Inhibition of PI3K/HDAC : A series of quinazolin-4-one derivatives, which include structural motifs similar to 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one, have been synthesized and evaluated as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC). These compounds demonstrated potent antiproliferative activity against various cancer cell lines, suggesting that modifications to the quinazolinone scaffold could enhance anticancer efficacy .

Antibacterial Properties

The compound's structural characteristics suggest potential antibacterial applications:

- Inhibition of DNA Gyrase : Compounds structurally related to 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for developing new antibiotics that can combat antibiotic-resistant strains .

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor in various biological pathways:

- Cathepsin D Inhibition : Research indicates that certain derivatives of dihydroquinazoline compounds can act as inhibitors of cathepsin D, an enzyme implicated in several pathophysiological conditions including arthritis and cancer. This suggests therapeutic potential in treating diseases associated with cathepsin D activity .

Case Studies and Research Findings

The following table summarizes key findings from research studies involving 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one and related compounds:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazolinone Derivatives with Sulfonamide Groups

A key structural distinction lies in the absence of sulfonamide moieties in 3-(2-aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride compared to derivatives like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (). The latter demonstrated 47.1% COX-2 inhibition at 20 μM due to its para-sulfonamide group, which enhances target binding . In contrast, the aminoethyl substituent in the target compound may prioritize interactions with amine receptors or transporters over cyclooxygenase pathways.

Aminoethyl-Substituted Heterocycles

The 2-aminoethyl group in the target compound shares similarities with tryptamine derivatives like 5-methoxytryptamine and 7-methyltryptamine (), which interact with serotonin receptors.

Dihydroquinazolinone Derivatives with Halogen/Amino Substituents

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride () features amino and fluoro substituents, which may enhance DNA intercalation or kinase inhibition. The fluorine atom increases lipophilicity and bioavailability compared to the unsubstituted aminoethyl group in the target compound .

Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts, such as valtorcitabine dihydrochloride (), are commonly used to improve solubility.

Research Implications and Limitations

- Biological Activity : The lack of sulfonamide or halogen groups likely limits COX-2 or kinase inhibitory activity compared to and .

- Commercial Viability : Discontinuation () may reflect inferior performance in preclinical studies or synthetic complexity.

- Structural Optimization: Future analogs could incorporate sulfonamide or fluoro groups to enhance target engagement while retaining the aminoethyl moiety for solubility.

Biological Activity

3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a dihydroquinazolinone derivative that has garnered attention for its potential biological activities. This compound features a bicyclic structure with implications for various pharmacological applications, including antimicrobial and anticancer properties. Despite limited direct studies on this specific compound, related quinazolinone derivatives have been extensively researched, providing insights into the biological mechanisms and activities that may be applicable.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bicyclic Framework : A fused benzene and pyrimidine ring system.

- Substituents : An aminoethyl chain at position 2 and a carbonyl group at position 4.

- Dihydrochloride Form : Indicates the presence of two hydrochloride groups, enhancing solubility in biological systems.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. While specific studies on this compound are sparse, related compounds have shown efficacy against various bacterial strains. For instance, derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Quinazolinone compounds are often explored for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways. For example, compounds similar to 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one have shown IC50 values in the low micromolar range against various tumor cell lines, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CA1-e | A2780 | 22.76 | Induces apoptosis via ERBB2 inhibition |

| CA1-g | HepG-2 | 37.59 | Modulates AKT1 pathway |

| CA1-f | MDA-MB-231 | 70-90 | Inhibits TNF receptor signaling |

The biological activity of quinazolinone derivatives often involves interaction with specific molecular targets such as kinases and receptors. Inhibition of these targets can lead to modulation of critical pathways involved in cell proliferation and survival. For instance, some studies suggest that these compounds may act as small molecule inhibitors for kinases involved in cancer progression .

Case Studies

- Anticancer Efficacy : A study evaluating various quinazolinone derivatives found that modifications at different positions significantly affected their anticancer activity. The compound CA1-e exhibited the most potent effects against A2780 cells with an IC50 of 22.76 μM, highlighting the importance of structural variations in enhancing biological activity .

- Antimicrobial Activity : In a comparative analysis of quinazolinone derivatives, compounds were tested against multiple bacterial strains. Some exhibited significant inhibition with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index for potential antimicrobial applications.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic studies specifically for this compound are lacking, related compounds have demonstrated favorable profiles in terms of absorption and distribution in vivo. For example, certain derivatives showed good stability in microsomal assays and low toxicity in animal models . Understanding the pharmacokinetics is crucial for assessing the therapeutic viability of this compound.

Q & A

Q. Optimization Strategies :

- Reagent Ratios : Adjust molar ratios of starting materials (e.g., 1:1.2 for amine derivatives) to minimize side reactions.

- Solvent Selection : Use DMSO or ethanol for improved solubility, as seen in analogous syntheses of triazole and quinazolinone derivatives .

- Purification : Recrystallization from water-ethanol mixtures enhances purity and yield (reported up to 65% in similar protocols) .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Focus

Key methods include:

- Spectroscopy :

- Chromatography :

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related thiadiazolyl-thiazolidinone derivatives .

How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its antimicrobial efficacy?

Advanced Research Focus

SAR studies should focus on:

- Core Modifications : Introduce halogens (e.g., Cl, F) at the 6- or 7-position of the quinazolinone ring, which enhance antimicrobial activity in analogs like 6-amino-7-fluoro derivatives .

- Side-Chain Variations : Replace the aminoethyl group with heterocyclic moieties (e.g., pyridine, thiazole) to evaluate steric and electronic effects on bacterial membrane penetration .

- Biological Assays :

Data Interpretation : Compare activity trends with computational models (e.g., molecular docking against bacterial DNA gyrase) to rationalize SAR .

What strategies are recommended for resolving contradictory biological activity data reported in different studies on quinazolinone derivatives?

Advanced Research Focus

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., fixed inoculum size, incubation time) across labs .

- Compound Purity : Reanalyze disputed compounds via HPLC to rule out impurities (>98% purity required) .

- Biological Replicates : Conduct dose-response curves in triplicate to assess reproducibility .

- Meta-Analysis : Compare data across studies using platforms like PubChem to identify consensus mechanisms (e.g., serotonin transporter modulation vs. antimicrobial targets) .

What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

Advanced Research Focus

In Vitro Models :

- Receptor Binding Assays : Screen for affinity to serotonin (5-HT₃) or dopamine (D₂) receptors using radioligand displacement .

- Enzyme Inhibition : Test monoamine oxidase (MAO) or acetylcholinesterase (AChE) inhibition via colorimetric assays .

Q. In Vivo Models :

- Rodent Behavioral Tests :

- Forced Swim Test : Assess antidepressant-like activity via reduced immobility time .

- Elevated Plus Maze : Evaluate anxiolytic effects by measuring open-arm exploration .

- Neurochemical Analysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) in brain homogenates using HPLC-ECD .

Mechanistic Follow-Up : Combine knockout mouse models and RNA-seq to identify target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.